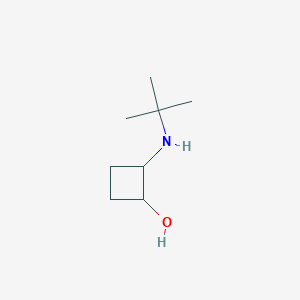

2-(Tert-butylamino)cyclobutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Tert-butylamino)cyclobutan-1-ol is a versatile chemical compound with a unique structure that finds applications in various fields such as medicinal chemistry, drug development, and organic synthesis. This compound is characterized by the presence of a tert-butylamino group attached to a cyclobutanol ring, which imparts distinct chemical properties.

Wirkmechanismus

Target of Action

Similar compounds such as tert-butanol have been shown to interact with proteins like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including RNA cleavage, glycolysis, protein synthesis, aromatic compound degradation, and calcium signaling .

Mode of Action

These interactions can alter the conformation and activity of the target proteins, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

Given its potential targets, it may influence pathways related to rna processing, glycolysis, protein synthesis, aromatic compound degradation, and calcium signaling .

Pharmacokinetics

Similar compounds such as tert-butanol have been shown to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Based on its potential targets, it may influence rna processing, glycolysis, protein synthesis, aromatic compound degradation, and calcium signaling at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-(Tert-butylamino)cyclobutan-1-ol can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment. For instance, the compound’s activity may be enhanced or inhibited by the presence of other molecules that can interact with the same targets .

Vorbereitungsmethoden

The synthesis of 2-(Tert-butylamino)cyclobutan-1-ol typically involves the reaction of cyclobutanone with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

2-(Tert-butylamino)cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield cyclobutanone derivatives, while reduction can lead to the formation of cyclobutanol derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Tert-butylamino)cyclobutan-1-ol is widely used in scientific research due to its unique chemical properties In medicinal chemistry, it serves as a building block for the synthesis of various pharmaceutical compoundsAdditionally, the compound is employed in organic synthesis as a reagent for constructing complex molecular structures .

Vergleich Mit ähnlichen Verbindungen

2-(Tert-butylamino)cyclobutan-1-ol can be compared with other similar compounds such as tert-butylaminoethanol and tert-butylaminocyclopentanol. These compounds share structural similarities but differ in their chemical properties and applications. For instance, tert-butylaminoethanol is commonly used as a stabilizer and surfactant, while tert-butylaminocyclopentanol finds applications in different areas of organic synthesis. The unique structure of this compound makes it particularly valuable in medicinal chemistry and drug development .

Biologische Aktivität

2-(Tert-butylamino)cyclobutan-1-ol is a cyclobutanol derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a tert-butyl amino group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C₇H₁₅NO

- Molecular Weight : 143.21 g/mol

- Structure : The compound features a cyclobutane ring with a hydroxyl group and a tert-butylamino substituent.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It could bind to receptors, influencing cellular signaling and physiological responses.

Antimicrobial Activity

Research indicates that cyclobutanol derivatives exhibit varying degrees of antimicrobial activity. In vitro studies show that this compound has shown:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain .

Cytotoxicity and Anticancer Potential

Studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate cytotoxicity.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial properties of this compound.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Findings : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Assessment in Cancer Research

- Objective : To assess the anticancer activity of the compound.

- Methodology : MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.

- Findings : The results indicated that higher concentrations led to reduced cell viability in cancer cell lines, supporting further investigation into its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Cyclobutanol derivative | 32 - 128 | 10 - 50 |

| Buclizine | Phenothiazine derivative | 64 - 256 | 20 - 40 |

| Butenafine | Antifungal | 128 - >256 | >100 |

Eigenschaften

IUPAC Name |

2-(tert-butylamino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)9-6-4-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQAUUNMMOYCSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1CCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.